Cas no 1243467-88-0 (2-Amino-3-cyclopropoxybenzonitrile)

2-Amino-3-cyclopropoxybenzonitrile is a versatile intermediate in organic synthesis, particularly valued for its cyclopropoxy and nitrile functional groups. The compound’s structure enables its use in the development of pharmaceuticals, agrochemicals, and specialty chemicals, where cyclopropane rings and nitrile moieties are often key pharmacophores or synthetic handles. Its amino group further enhances reactivity, allowing for derivatization via amidation, acylation, or other coupling reactions. This compound is characterized by its stability and purity, making it suitable for precise synthetic applications. Researchers favor it for constructing complex molecular architectures, particularly in medicinal chemistry, where its scaffold can contribute to bioactive molecule design.
2-Amino-3-cyclopropoxybenzonitrile structure
1243467-88-0 structure
Product name:2-Amino-3-cyclopropoxybenzonitrile
CAS No:1243467-88-0
MF:C10H10N2O
MW:174.199202060699
CID:5702093
PubChem ID:72231458

2-Amino-3-cyclopropoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 2-amino-3-(cyclopropyloxy)-
    • MB64951
    • EN300-1295407
    • 1243467-88-0
    • 2-AMINO-3-CYCLOPROPOXYBENZONITRILE
    • 2-Amino-3-cyclopropoxybenzonitrile
    • Inchi: 1S/C10H10N2O/c11-6-7-2-1-3-9(10(7)12)13-8-4-5-8/h1-3,8H,4-5,12H2
    • InChI Key: GWTMYKPAZYRPNB-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=CC(OC2CC2)=C1N

Computed Properties

  • Exact Mass: 174.079312947g/mol
  • Monoisotopic Mass: 174.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 59Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Boiling Point: 333.4±32.0 °C(Predicted)
  • pka: 2.11±0.10(Predicted)

2-Amino-3-cyclopropoxybenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1295407-1.0g
2-amino-3-cyclopropoxybenzonitrile
1243467-88-0
1g
$0.0 2023-06-06
Enamine
EN300-1295407-250mg
2-amino-3-cyclopropoxybenzonitrile
1243467-88-0
250mg
$1038.0 2023-09-30
Enamine
EN300-1295407-50mg
2-amino-3-cyclopropoxybenzonitrile
1243467-88-0
50mg
$948.0 2023-09-30
Enamine
EN300-1295407-1000mg
2-amino-3-cyclopropoxybenzonitrile
1243467-88-0
1000mg
$1129.0 2023-09-30
Enamine
EN300-1295407-10000mg
2-amino-3-cyclopropoxybenzonitrile
1243467-88-0
10000mg
$4852.0 2023-09-30
Enamine
EN300-1295407-100mg
2-amino-3-cyclopropoxybenzonitrile
1243467-88-0
100mg
$993.0 2023-09-30
Enamine
EN300-1295407-500mg
2-amino-3-cyclopropoxybenzonitrile
1243467-88-0
500mg
$1084.0 2023-09-30
Enamine
EN300-1295407-5000mg
2-amino-3-cyclopropoxybenzonitrile
1243467-88-0
5000mg
$3273.0 2023-09-30
Enamine
EN300-1295407-2500mg
2-amino-3-cyclopropoxybenzonitrile
1243467-88-0
2500mg
$2211.0 2023-09-30

2-Amino-3-cyclopropoxybenzonitrile Related Literature

Additional information on 2-Amino-3-cyclopropoxybenzonitrile

Research Brief on 2-Amino-3-cyclopropoxybenzonitrile (CAS: 1243467-88-0) and Its Applications in Chemical Biology and Pharmaceutical Research

2-Amino-3-cyclopropoxybenzonitrile (CAS: 1243467-88-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclopropoxy and nitrile functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting inflammatory and oncogenic pathways.

The structural features of 2-Amino-3-cyclopropoxybenzonitrile make it a versatile scaffold for medicinal chemistry. The cyclopropoxy moiety is known for its ability to enhance metabolic stability and bioavailability, while the nitrile group can participate in hydrogen bonding and serve as a precursor for further chemical modifications. These attributes have led to its incorporation into several drug candidates currently under preclinical and clinical evaluation.

Recent research has focused on optimizing the synthesis of 2-Amino-3-cyclopropoxybenzonitrile to improve yield and purity. Advanced catalytic methods, including palladium-catalyzed cross-coupling reactions, have been employed to achieve efficient and scalable production. Additionally, computational modeling studies have provided insights into the compound's binding interactions with target proteins, further elucidating its mechanism of action.

In the context of drug development, 2-Amino-3-cyclopropoxybenzonitrile has been investigated as a key intermediate in the synthesis of novel kinase inhibitors. For instance, derivatives of this compound have shown promising activity against specific tyrosine kinases involved in cancer progression. Preliminary in vitro and in vivo studies have demonstrated potent inhibition of tumor cell proliferation, suggesting its potential as a lead compound for anticancer therapeutics.

Beyond oncology, this compound has also been explored for its anti-inflammatory properties. Researchers have synthesized analogs of 2-Amino-3-cyclopropoxybenzonitrile that exhibit selective inhibition of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). These findings underscore its applicability in the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Despite these advancements, challenges remain in the clinical translation of 2-Amino-3-cyclopropoxybenzonitrile-based therapeutics. Issues such as off-target effects, pharmacokinetic variability, and formulation stability need to be addressed through further research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of effective treatments.

In conclusion, 2-Amino-3-cyclopropoxybenzonitrile (CAS: 1243467-88-0) represents a promising scaffold in medicinal chemistry with diverse applications in drug discovery. Ongoing research efforts are expected to yield new insights into its pharmacological potential and pave the way for the development of innovative therapies. This compound exemplifies the intersection of chemical biology and pharmaceutical innovation, highlighting the importance of interdisciplinary collaboration in advancing healthcare solutions.

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